N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide
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Overview
Description
Advantame is an N-substituted derivative of aspartame that is intended for use as a non-nutritive sweetener . It has been demonstrated to be approximately 100 times sweeter than aspartame and approximately 37000 times sweeter than sucrose .
Synthesis Analysis
Advantame is manufactured via a chemical synthesis . A novel sweetener with extremely sweetness potency, N-[N-3-(2-hydroxy-4-methyl-phenyl) propyl-α-aspartyl]-l-phenylalanine-1-methylester, was synthesized through a new synthetic method .
Molecular Structure Analysis
The molecular structure of Advantame was elucidated using single-crystal X-ray diffraction technique . The molecular formula of Advantame is C24H30N2O7 .
Chemical Reactions Analysis
The synthesis of Advantame involves several chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Physical and Chemical Properties Analysis
Advantame appears as a white to yellow powder, with a sweet taste . At 25°C, advantame was shown to be very slightly soluble in water (0.099 g advantame/100 ml water) and sparingly soluble in ethanol (1.358 g advantame/100 ml ethanol), with solubility increasing in both solvents with heating .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-6-13(16-14(17)15(2,3)4)11-7-9-12(18-5)10-8-11/h7-10,13H,6H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUMJOHCULADMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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